TDPAM01
説明
特性
CAS番号 |
2231103-08-3 |
|---|---|
分子式 |
C18H22N4O4S2 |
分子量 |
422.518 |
IUPAC名 |
6,6'-(ethane-1,2-diyl)bis(4-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide) |
InChI |
InChI=1S/C18H22N4O4S2/c1-21-11-19-27(23,24)17-7-5-13(9-15(17)21)3-4-14-6-8-18-16(10-14)22(2)12-20-28(18,25)26/h5-10,19-20H,3-4,11-12H2,1-2H3 |
InChIキー |
PZUOXMWBXQXKJK-UHFFFAOYSA-N |
SMILES |
CN1CNS(C2=C1C=C(CCC3=CC=C(S(NCN4C)(=O)=O)C4=C3)C=C2)(=O)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
TDPAM01; TDPAM-01; TDPAM 01; |
製品の起源 |
United States |
科学的研究の応用
Neuroscience Research
TDPAM01's modulation of the GluA2 receptor makes it a valuable tool in neuroscience. By enhancing AMPA receptor activity, it may aid in understanding synaptic transmission and plasticity, which are crucial for learning and memory processes.
Drug Development
The binding characteristics of TDPAM01 to the GluA2 receptor have been studied using X-ray crystallography, revealing insights into its potency compared to other modulators like TDPAM02. This knowledge is essential for designing new drugs targeting neurological disorders such as Alzheimer's disease and schizophrenia .
Pharmacological Studies
TDPAM01's role as a positive allosteric modulator allows researchers to investigate its effects on excitatory neurotransmission. This could lead to advancements in treatments for conditions characterized by impaired glutamate signaling, including epilepsy and depression .
Case Study 1: X-ray Crystallography Analysis
A study utilized X-ray crystallography to elucidate the binding modes of TDPAM01 within the GluA2 receptor. The structural data indicated that TDPAM01 binds effectively to both flop and flip variants of the receptor, providing a foundation for further pharmacological exploration .
Case Study 2: Comparative Potency Assessment
Research comparing TDPAM01 with its analog TDPAM02 demonstrated that TDPAM02 exhibits tenfold greater potency. Understanding these differences is crucial for optimizing drug candidates aimed at enhancing AMPA receptor function .
Data Tables
| Parameter | TDPAM01 | TDPAM02 |
|---|---|---|
| Binding Affinity | Moderate | High |
| Modulation Type | Positive Allosteric | Positive Allosteric |
| Receptor Variants Targeted | Flop, Flip | Flop, Flip |
| Potency Comparison | Baseline | 10x Greater |
類似化合物との比較
Comparison with TDPAM02
Potency and Structural Basis
TDPAM02, a structural analog of TDPAM01, exhibits 10-fold higher potency (1.4 nM) due to enhanced interactions at the dimer interface . Key differences include:
- Water-mediated hydrogen bonds : TDPAM02 forms an additional contact between its sulfonamide group and Asn775 via a water molecule, stabilizing the dimer interface in both apo and L-glutamate-bound states .
- Cyclopropyl group positioning : The cyclopropyl group in TDPAM02 maintains tighter van der Waals contacts (3.2–3.5 Å) with Met516 and Phe517 compared to TDPAM01, even in apo conformations .
- Solubility and crystallization : TDPAM02's lower aqueous solubility necessitates 20% DMSO for co-crystallization, whereas TDPAM01 crystallizes in 10% DMSO .
Binding Versatility
Both modulators bind GluA2 flip and flop splice variants, but TDPAM02 uniquely stabilizes apo GluA2-LBD with an expanded orthosteric cleft, mimicking the agonist-free conformation (PDB 1FTO) . This dual binding capability suggests TDPAM02 may preactivate receptors for glutamate signaling, a property absent in TDPAM01 .
Comparison with Monomeric PAMs
Monomeric PAMs like BPAM344 (cyclopropyl-containing) and BPAM97 (N-ethyl-containing) exhibit similar trends:
| Compound | Potency (nM) | Key Structural Feature | Interaction Mechanism |
|---|---|---|---|
| TDPAM01 | 13.4 | Dimeric, cyclopropyl | Stabilizes preformed dimers |
| BPAM344 | ~10 | Monomeric, cyclopropyl | Direct hydrophobic interactions |
| BPAM97 | ~100 | Monomeric, N-ethyl | Weaker affinity due to flexibility |
BPAM344’s cyclopropyl group enhances binding affinity by 10-fold over BPAM97, mirroring the TDPAM02 vs. TDPAM01 relationship . However, monomeric PAMs lack the dimer-stabilizing effects of TDPAM01/02, highlighting the advantage of dimeric designs .
Comparison with Classical PAMs
Classical AMPA receptor PAMs like cyclothiazide , CX614 , and aniracetam bind distinct regions of the GluA2-LBD (Figure 6B) :
- TDPAM01 : Occupies the dimer interface, directly stabilizing the active conformation and increasing agonist sensitivity .
- CX614 : Acts at the transmembrane domain (TMD), unlike TDPAM01’s LBD-targeted mechanism .
Receptor Specificity
Data Tables
Table 1: Key Parameters of TDPAM01 and Comparators
| Parameter | TDPAM01 | TDPAM02 | BPAM344 | Cyclothiazide |
|---|---|---|---|---|
| Potency (nM) | 13.4 | 1.4 | ~10 | ~300 |
| Dimer Stabilization | Yes | Yes | No | No |
| Apo-State Binding | No | Yes | No | No |
| Solubility | Moderate | Low | High | High |
Table 2: Structural Interactions
| Compound | Key Residues | Interaction Type |
|---|---|---|
| TDPAM01 | Pro515, Met516, Phe517 | Hydrogen bonds, hydrophobic |
| TDPAM02 | Asn775 (via H2O), Met516 | Water-mediated, van der Waals |
| BPAM344 | Leu650, Tyr702 | Hydrophobic, π-stacking |
Q & A
Q. How should contradictory potency data from crystallography vs. functional assays be reconciled?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
